molecular formula C40H52N2O4 B103085 Testosterone enantate benzilic acid hydrazone CAS No. 18625-33-7

Testosterone enantate benzilic acid hydrazone

Cat. No.: B103085
CAS No.: 18625-33-7
M. Wt: 624.9 g/mol
InChI Key: PTVXYACXDYZNID-JKXGKYMWSA-N
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Description

Testosterone enantate benzilic acid hydrazone is a synthetic, injected androgen and anabolic steroid. It is an androgen ester, specifically the C17β enantate (heptanoate) ester and C3 benzilic acid hydrazone of testosterone. This compound is known for its long-lasting effects when administered via intramuscular injection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of testosterone enantate benzilic acid hydrazone involves the esterification of testosterone with enanthic acid (heptanoic acid) and the subsequent reaction with benzilic acid hydrazone. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the esterification and hydrazone formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in oil-based formulations for intramuscular injection .

Chemical Reactions Analysis

Types of Reactions

Testosterone enantate benzilic acid hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Testosterone and enanthic acid.

    Oxidation: Oxidized derivatives of testosterone.

    Reduction: Hydrazine derivatives.

Scientific Research Applications

Testosterone enantate benzilic acid hydrazone has several scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and the effects of esterification and hydrazone formation on steroid activity.

    Biology: Investigated for its effects on androgen receptors and its role in modulating gene expression.

    Medicine: Explored for its potential in androgen replacement therapy and its effects on muscle mass and strength.

    Industry: Utilized in the development of long-acting steroid formulations for therapeutic use.

Mechanism of Action

Testosterone enantate benzilic acid hydrazone acts as a prodrug of testosterone. Upon intramuscular injection, it is slowly hydrolyzed to release testosterone, which then exerts its effects by binding to androgen receptors. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The compound’s long-lasting action is due to the slow release of testosterone from the esterified form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Testosterone enantate benzilic acid hydrazone is unique due to its combination of the enantate ester and benzilic acid hydrazone, which provides a very long-lasting effect compared to other testosterone esters. This makes it particularly useful in clinical settings where prolonged androgenic effects are desired .

Properties

CAS No.

18625-33-7

Molecular Formula

C40H52N2O4

Molecular Weight

624.9 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C40H52N2O4/c1-4-5-6-13-18-36(43)46-35-22-21-33-32-20-19-30-27-31(23-25-38(30,2)34(32)24-26-39(33,35)3)41-42-37(44)40(45,28-14-9-7-10-15-28)29-16-11-8-12-17-29/h7-12,14-17,27,32-35,45H,4-6,13,18-26H2,1-3H3,(H,42,44)/t32-,33-,34-,35-,38-,39-/m0/s1

InChI Key

PTVXYACXDYZNID-JKXGKYMWSA-N

SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CC[C@]34C)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=NNC(=O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)CCC34C)C

Origin of Product

United States

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